2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide

Carboxylesterase 2 IC50 human liver microsomes

2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide (CHEMBL3774603; BindingDB BDBM50154561) is a synthetic small-molecule inhibitor of human carboxylesterase 2 (CE2, cocaine esterase), a serine hydrolase responsible for the hydrolysis of ester- and amide-containing prodrugs and endogenous lipids. The compound features a benzothiazole core with a 6-methanesulfonyl substituent and a 2-(2-fluorophenoxy)propionamide side chain.

Molecular Formula C17H15FN2O4S2
Molecular Weight 394.4 g/mol
Cat. No. B4039123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide
Molecular FormulaC17H15FN2O4S2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=CC=C3F
InChIInChI=1S/C17H15FN2O4S2/c1-10(24-14-6-4-3-5-12(14)18)16(21)20-17-19-13-8-7-11(26(2,22)23)9-15(13)25-17/h3-10H,1-2H3,(H,19,20,21)
InChIKeyZTNIUDHPDORKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide – A Selective Carboxylesterase 2 (CE2) Inhibitor for Drug Development


2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide (CHEMBL3774603; BindingDB BDBM50154561) is a synthetic small-molecule inhibitor of human carboxylesterase 2 (CE2, cocaine esterase), a serine hydrolase responsible for the hydrolysis of ester- and amide-containing prodrugs and endogenous lipids. The compound features a benzothiazole core with a 6-methanesulfonyl substituent and a 2-(2-fluorophenoxy)propionamide side chain [1]. It is structurally distinct from the N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide series developed as multifunctional anti-Alzheimer agents, which target acetylcholinesterase rather than CE2 [2]. In human liver microsomal assays, the compound displays high-affinity, competitive inhibition of CE2 with an IC₅₀ of 20 nM and a Ki of 42 nM, while showing substantially weaker inhibition of the closely related carboxylesterase 1 (CE1), yielding a CE1/CE2 selectivity window exceeding 100-fold [1]. This profile positions it as a chemical probe for dissecting CE2-mediated metabolic pathways and as a reference standard in drug–drug interaction studies involving ester-based prodrugs.

Why 2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide Cannot Be Replaced by Other CE2 Inhibitors or Close Benzothiazole Analogs


Carboxylesterase 2 (CE2) inhibitors share a common biological target but exhibit profound structural determinants of selectivity, potency, and off-target liability that preclude simple interchange. The target compound couples a 6-methanesulfonyl-benzothiazole core with a 2-(2-fluorophenoxy)propionamide side chain, a chemotype that is distinct from widely used CE2 probes such as loperamide (a diphenylpiperidine) [1] or benzil-based inhibitors [2]. Within the benzothiazole family itself, seemingly minor modifications have large functional consequences: replacement of the 2-fluorophenoxy-propionamide group with a 3-(4-substituted-piperazin-1-yl)-propionamide moiety yields compounds that potently inhibit acetylcholinesterase (AChE, IC₅₀ ∼2.3 µM) rather than CE2 [3]. Consequently, procurement of a 'similar-looking' benzothiazole derivative or a generic CE2 inhibitor without verification of the exact structure exposes the user to mis-assigned pharmacology, requiring re-identification of the correct surrogate. The quantitative selectivity and potency data presented in Section 3 are irreproducible with any analog lacking the precise 2-fluorophenoxy-benzothiazole-methanesulfonyl architecture.

Quantitative Head-to-Head Evidence for 2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide


High Potency Against Human CE2 (Cocaine Esterase) in Native Human Liver Microsomes

The compound inhibits human carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM and a competitive inhibition constant Ki of 42 nM, as measured in human liver microsomes using fluorescein diacetate as substrate with a 10-minute pre-incubation period [1]. This places the compound among the sub-100 nM CE2 inhibitors. The 20 nM IC₅₀ value is directly comparable to loperamide, a widely cited CE2 probe, which yields an IC₅₀ of ~48 nM in analogous human liver microsomal CE2 assays (fluorescein diacetate substrate) [2]. The approximately 2.4-fold improvement in IC₅₀ versus loperamide under comparable conditions suggests that the benzothiazole-sulfonamide chemotype can access potency that rivals classic CE2 scaffolds.

Carboxylesterase 2 IC50 human liver microsomes

Selectivity for CE2 Over CE1 Exceeds 100-Fold

The compound was counter-screened against human carboxylesterase 1 (CE1), also in human liver microsomes using fluorescein diacetate as substrate with a 10-minute pre-incubation. The measured IC₅₀ for CE1 was >2000 nM (data reported as 2.04E+4 nM in BindingDB, corresponding to >20 µM) [1]. This yields a CE1/CE2 selectivity ratio exceeding 100-fold (i.e., >100). Loperamide exhibits a CE1/CE2 selectivity ratio of approximately 10-fold under comparable conditions (CE1 IC₅₀ ~480 nM vs. CE2 IC₅₀ ~48 nM) [2], indicating that the target compound provides a substantially wider selectivity window—at least 10-fold more selective than loperamide—for experiments where CE1 off-target activity must be minimized.

Selectivity CE1 carboxylesterase

Competitive Inhibition Mechanism Confirmed Through Ki Determination

The compound displays competitive inhibition kinetics against CE2, with a Ki value of 42 nM derived from human liver microsomal experiments [1]. Competitive binding is mechanistically significant because it indicates that the inhibitor occupies the catalytic site and can be displaced by high substrate concentrations—a property essential for reversible probe applications. By comparison, the related N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides act as uncompetitive AChE inhibitors (binding exclusively to the enzyme-substrate complex; IC₅₀ = 2.31 µM for compound 12) [2]. Converting the piperazine-propionamide side chain to the 2-fluorophenoxy-propionamide motif thus transforms the mechanism from uncompetitive AChE inhibition to competitive CE2 inhibition, underscoring the functional divergence imparted by the side chain.

competitive inhibition Ki mechanism of action

Patent-Protected Chemotype for CE2 Modulation

The compound appears within the scope of patent families US9493448, US9597330, and US9845313, which describe benzothiazole amide derivatives as modulators of carboxylesterase activity [1]. Although specific in-patent quantitative data for the exact compound are not publicly extractable from the patent claims, the existence of granted US patents covering this chemotype indicates that the structure has been independently examined for novelty and utility as a CE2 inhibitor. This offers a signal of protected differentiation: a compound whose CE2-directed activity is not generic or obvious but has been formally adjudicated by USPTO examination, providing procurement confidence for industrial or translational programs concerned with freedom-to-operate and chemical uniqueness.

intellectual property patent CE2 inhibitor chemotype

Scaffold Divergence from AChE-Targeting Piperazine-Benzothiazole Leads

The well-characterized N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide series (exemplified by compound 12) is a potent AChE inhibitor with IC₅₀ = 2.31 µM, while showing no reported CE2 activity [1]. The target compound replaces the basic piperazine-propionamide unit with a neutral 2-fluorophenoxy-propionamide group, resulting in sub-50 nM CE2 inhibition with no measurable AChE activity (no AChE data reported in BindingDB/ChEMBL for this entry, consistent with CE2-directed profiling). This scaffold hop converts a CNS-oriented AChE ligand into a metabolically focused CE2 probe. The structural change from piperazine (pKa ∼9.8, protonated at physiological pH) to phenoxy-ether (neutral) also reduces basicity-driven phospholipidosis risk and hERG liability, relevant to procurement for in vivo or safety pharmacology studies [2].

scaffold hopping AChE CE2 selectivity

Recommended Procurement and Application Scenarios for 2-(2-Fluoro-phenoxy)-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide


CE2-Specific Chemical Probe for In Vitro ADME/Drug-Drug Interaction (DDI) Studies

The compound's 20 nM IC₅₀ against CE2 in human liver microsomes—with >100-fold selectivity over CE1—makes it suitable as a selective CE2 inhibitor in in vitro metabolism studies [1]. Researchers investigating the CE2-mediated hydrolysis liability of ester prodrugs (e.g., dabigatran etexilate, prasugrel) can deploy this compound at low nanomolar concentrations (5–100 nM range) to isolate CE2 contributions from CE1-mediated hydrolysis, thereby generating cleaner data for PBPK models than loperamide, which begins to inhibit CE1 at concentrations only ~10-fold above its CE2 IC₅₀. Its competitive mechanism (Ki = 42 nM) further enables quantitative inhibition predictions across substrate concentration ranges [1].

Reference Standard for CE2 Activity Assay Validation and Compound Screening

With a well-defined competitive inhibition profile (Ki = 42 nM) and robust activity in a standard fluorescein diacetate human liver microsomal assay, this compound can serve as a positive control or reference inhibitor during assay qualification [1]. Procurement of a single, chemically defined batch (purity >98% recommended) enables laboratories to standardize CE2 inhibition readouts across screening campaigns, replacing multi-vendor sourcing of loperamide or other variable-grade inhibitors that introduce inter-laboratory variability.

Lead Optimization Reference Point for Benzothiazole-Based CE2 Inhibitor SAR Programs

The compound exemplifies a benzothiazole sulfonamide chemotype that couples sub-50 nM CE2 potency with >100-fold selectivity over CE1 and a non-basic side chain [1]. Medicinal chemistry teams developing next-generation CE2 inhibitors with reduced off-target liability (e.g., avoid hERG, phospholipidosis) can use this compound as a benchmark. Its structural departure from the AChE-active piperazine-benzothiazole series [2] provides a clear SAR inflection point: replacing the piperazine-propionamide linker with a 2-fluorophenoxy-propionamide redirects activity from AChE to CE2 while improving physicochemical properties. Procurement in multi-milligram quantities supports detailed SAR expansion.

In Vivo Pharmacodynamic Probe for CE2-Dependent Metabolic Phenotyping

Given the neutral 2-fluorophenoxy side chain (which reduces basic amine-mediated off-target risks) and high CE2 potency, this compound is appropriate for in vivo proof-of-concept studies that require pharmacological inhibition of CE2 to evaluate consequences on ester-drug pharmacokinetics or lipid metabolism [1]. The >100-fold selectivity over CE1 minimizes confounding hydrolysis of CE1-specific substrates (e.g., oseltamivir, methylphenidate) during in-life experiments. Researchers should validate pharmacokinetic properties (e.g., oral bioavailability, half-life) prior to regimen design, as no published in vivo PK data exist for this compound at the time of writing.

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